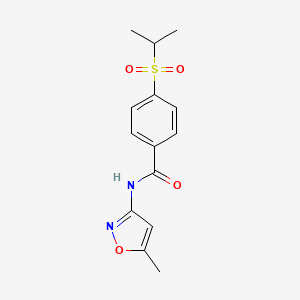![molecular formula C14H12N4O2 B6418433 5-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1238341-29-1](/img/structure/B6418433.png)
5-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, commonly known as FPMPC, is a pyrazole-based compound that has recently been studied for its potential therapeutic applications. This compound has been used in a range of scientific research applications and has been found to be beneficial in a number of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
FPMPC has been studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to modulate the activity of certain enzymes.
Mecanismo De Acción
The exact mechanism of action of FPMPC is still being studied. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, FPMPC is thought to act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
FPMPC has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as modulate the activity of certain enzymes. It has also been found to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it is also relatively expensive, and its effects on biological processes can be difficult to measure.
Direcciones Futuras
Further research is needed to better understand the mechanism of action of FPMPC, as well as its potential therapeutic applications. In addition, further research is needed to investigate the potential effects of FPMPC on other biochemical and physiological processes. Finally, further research is needed to explore the potential for FPMPC to be used as a drug or as a dietary supplement.
Métodos De Síntesis
FPMPC can be synthesized using a two-step process. The first step involves the condensation of furan-2-carboxylic acid with 3-methyl-2-pyridinecarboxaldehyde, followed by the addition of 1-phenyl-3-methyl-4-pyrazole-5-one. The second step involves the cyclization of the intermediate product with ammonium acetate in the presence of acetic acid. The resulting product is FPMPC.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-20-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNCDGBTWPWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)
![1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418382.png)
![5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B6418388.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418393.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6418401.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6418407.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B6418411.png)
![4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418423.png)
![8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6418441.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418444.png)
![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418446.png)